1-Benzyl-1-azaspiro[4.4]non-6-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
78877-19-7 |
|---|---|
Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-benzyl-1-azaspiro[4.4]non-8-ene |
InChI |
InChI=1S/C15H19N/c1-2-7-14(8-3-1)13-16-12-6-11-15(16)9-4-5-10-15/h1-4,7-9H,5-6,10-13H2 |
InChI Key |
QJBLDLFYCYRBLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC=C2)N(C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Data of 1-Benzyl-1-azaspiro[4.4]non-6-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 1-Benzyl-1-azaspiro[4.4]non-6-ene and its closely related derivatives. The information presented herein is essential for the identification, characterization, and quality control of this class of compounds in research and drug development settings. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and visual diagrams to facilitate understanding.
Molecular Structure
The fundamental structure of the target compound is the 1-azaspiro[4.4]nonane skeleton, which is a core motif in various biologically active natural products.[1] The specific compound of interest is N-benzylated and contains a double bond within the cyclopentene ring.
Caption: Molecular Structure of this compound.
Spectroscopic Data Summary
Due to the limited availability of published data for the exact molecule this compound, this guide presents spectroscopic data for a closely related and well-characterized derivative, trans/cis-2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane. This compound shares the core 1-benzyl-1-azaspiro[4.4]nonane framework and provides valuable, transferable spectroscopic insights. The data is compiled from the work of Guerrero-Caicedo et al. (2019), who synthesized and characterized a series of these derivatives.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data of a 1-Benzyl-1-azaspiro[4.4]nonane Derivative
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.36–1.54 | m | 5H | Aliphatic Protons |
| 1.66–1.77 | m | 2H | Aliphatic Protons |
| 2.20–2.32 | m | 3H | Aliphatic Protons |
| 3.84–3.87 | m | 1H | CH |
| 3.99 | d (J = 10.15 Hz) | 1H | CH |
| 4.22 | d (J = 7.41 Hz) | 1H | CH |
| 4.43 | d (J = 9.76 Hz) | 1H | CH |
| 4.99 | s | 1H | =CH₂ |
| 5.26 | s | 1H | =CH₂ |
| 6.90–6.92 | m | 2H | Aromatic Protons |
| 7.05–7.33 | m | 12H | Aromatic Protons |
Data is for a representative 1-benzyl-1-azaspiro[4.4]nonane derivative as specific data for the title compound is not available in the cited literature.[2]
Table 2: ¹³C NMR Spectroscopic Data of a 1-Benzyl-1-azaspiro[4.4]nonane Derivative
| Chemical Shift (δ) ppm | Assignment |
| 23.1, 25.6, 33.3, 36.4 | Aliphatic Carbons |
| 56.0 | Aliphatic CH |
| 67.9 | Spiro Carbon |
| 76.3, 76.4 | Aliphatic CH |
| 107.2 | =CH₂ |
| 126.1, 127.5, 128.0, 128.1, 128.3, 128.7, 129.0 | Aromatic Carbons |
| 137.8, 143.8, 144.0 | Aromatic Quaternary Carbons |
Data is for a representative 1-benzyl-1-azaspiro[4.4]nonane derivative as specific data for the title compound is not available in the cited literature.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3100-3000 | Aromatic C-H | Stretch |
| 3000-2850 | Aliphatic C-H | Stretch |
| 1680-1620 | C=C | Stretch |
| 1600-1475 | Aromatic C=C | Stretch |
| 1335-1250 | Aromatic C-N | Stretch |
| 1250-1020 | Aliphatic C-N | Stretch |
These are typical ranges for the indicated functional groups.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structural features. For N-benzyl substituted amines, a characteristic fragmentation pattern involves the formation of the stable benzyl cation.
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Fragment |
| 213 | [M]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Benzyl Cation - Base Peak) |
The molecular weight of this compound is 213.32 g/mol . The fragmentation pattern is based on the known behavior of benzylamines in mass spectrometry.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition :
-
For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling to simplify the spectrum and enhance sensitivity.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation : For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization : Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis : Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation : Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Workflow and Structural Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship of the target compound to its precursors.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Caption: Synthesis relationship of 1-azaspiro[4.4]nonane derivatives.
References
A Theoretical and Computational Scrutiny of 1-Benzyl-1-azaspiro[4.4]non-6-ene: A Methodological Whitepaper
Introduction
1-Benzyl-1-azaspiro[4.4]non-6-ene is a member of the azaspirocyclic family, a class of compounds that has garnered significant interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic molecules. The unique three-dimensional architecture of the spirocyclic system imparts conformational rigidity, which can be advantageous for selective receptor binding. Theoretical calculations and computational modeling are indispensable tools for elucidating the structural and electronic properties of such molecules, thereby guiding rational drug design and development. This technical guide outlines a comprehensive computational methodology for the theoretical investigation of this compound, presenting a workflow from initial structure preparation to the analysis of key molecular properties. While specific experimental data for this exact molecule is not extensively available in public literature, this paper presents a robust, standard-practice computational protocol.
Computational Methodology
A multi-step computational workflow is employed to investigate the theoretical properties of this compound. The process begins with the optimization of the molecular geometry, followed by vibrational frequency analysis to confirm the stability of the optimized structure. Subsequently, a range of electronic and molecular properties are calculated to provide a detailed understanding of the molecule's behavior.
Experimental Protocols
1. Geometry Optimization: The initial 3D structure of this compound is built using molecular modeling software. The geometry is then optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size. The optimization is performed in the gas phase, and the convergence criteria are set to the default values of the computational chemistry software package.
2. Vibrational Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-31G(d)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule.
3. Electronic Property Calculations: A single-point energy calculation is performed on the optimized geometry using a larger basis set, such as 6-311+G(d,p), to obtain more accurate electronic properties. From this calculation, various properties are derived, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP).
4. Molecular Docking (Hypothetical Application): To illustrate a potential application, a hypothetical molecular docking study can be performed to investigate the binding affinity of this compound with a relevant biological target, such as a specific receptor or enzyme. This would involve preparing the protein structure (e.g., removing water molecules, adding hydrogen atoms) and defining the binding site. The ligand is then docked into the binding site using a suitable docking program, and the resulting binding poses and scores are analyzed.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the theoretical calculations for this compound.
Table 1: Optimized Geometric Parameters (Selected)
| Parameter | Value |
| C=C bond length (cyclopentene ring) | 1.34 Å |
| C-N bond length (pyrrolidine ring) | 1.47 Å |
| C-N-C bond angle (pyrrolidine ring) | 112.5° |
| Dihedral Angle (Benzyl ring vs. Pyrrolidine) | 85.3° |
**Table 2: Calculated Vibrational Frequencies (
Methodological & Application
Application Note: A Synthetic Protocol for 1-Benzyl-1-azaspiro[4.4]non-6-ene via Domino Radical Bicyclization
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzyl-1-azaspiro[4.4]non-6-ene is a key heterocyclic scaffold found in a variety of biologically active compounds and is of significant interest in medicinal chemistry and drug discovery. The synthesis of azaspirocycles, such as the 1-azaspiro[4.4]nonane core, is a challenging yet crucial endeavor for the development of novel therapeutics. This application note details a synthetic protocol for this compound, leveraging a domino radical bicyclization strategy. This approach offers a convergent and efficient means to construct the spirocyclic system.
The described methodology is based on the radical-mediated cyclization of a strategically designed O-benzyl oxime ether precursor. This process involves the formation of two rings in a single synthetic operation, leading to the desired 1-azaspiro[4.4]nonane skeleton. While the direct synthesis of this compound is not explicitly reported, this protocol is adapted from the successful synthesis of the closely related analogue, trans/cis-2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane, which proceeds in moderate yields. Subsequent isomerization of the exocyclic double bond would be required to yield the target compound.
Proposed Synthetic Workflow
The overall synthetic strategy involves the preparation of a suitable O-benzyl oxime ether followed by a domino radical bicyclization reaction.
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of the O-Benzyl Oxime Ether Precursor
The synthesis of the specific O-benzyl oxime ether required for this protocol will involve multiple steps, starting from commercially available materials. The key is to construct a molecule containing a terminal alkenyl group and an appropriately positioned O-benzyl oxime ether functionality. A plausible precursor would be O-benzyl-(1-(but-3-en-1-yl)cyclopentyl)(phenyl)methanone oxime. The synthesis of this precursor is a multi-step process that is not detailed here but would follow standard organic chemistry methodologies.
Protocol 2: Domino Radical Bicyclization
This protocol is adapted from the synthesis of trans/cis-2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane.
-
Reaction Setup: To a solution of the O-benzyl oxime ether precursor (1.0 eq) in degassed cyclohexane (0.02 M), add tributyltin hydride (1.2 eq).
-
Initiation (Method A - AIBN): Add 2,2'-azobisisobutyronitrile (AIBN) (0.26 eq) to the solution. Reflux the mixture for 6 hours.
-
Initiation (Method B - Et₃B): At room temperature, add triethylborane (Et₃B) (1.0 M in hexanes) to the solution. Stir for 3 hours.
-
Workup: After the reaction is complete (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the diastereomeric mixture of the 1-benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane intermediate.
Protocol 3: Isomerization to this compound
The isomerization of the exocyclic double bond of the intermediate to the endocyclic position to form the final product can be achieved under various catalytic conditions (e.g., using a transition metal catalyst or acid/base catalysis). The specific conditions would need to be optimized.
Data Presentation
The following table summarizes the reported yields for the synthesis of the closely related analogue, trans/cis-2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane, which serves as a proxy for the expected outcome of the domino radical bicyclization step.
| Method | Initiator | Reaction Time | Total Yield (%) | Diastereomeric Ratio (trans:cis) |
| A | AIBN | 6 h | 67 | ~1.2 : 1 |
| B | Et₃B | 3 h | 45 | ~1.9 : 1 |
Signaling Pathways and Logical Relationships
The domino radical bicyclization proceeds through a cascade of radical reactions, as illustrated in the following diagram.
Figure 2. Mechanistic pathway of the domino radical bicyclization.
The domino radical bicyclization of an O-benzyl oxime ether presents a viable and efficient strategy for the synthesis of the 1-azaspiro[4.4]nonane core structure. This application note provides a detailed protocol, adapted from established literature, for the synthesis of this compound. The presented data and workflow diagrams offer a comprehensive guide for researchers in synthetic and medicinal chemistry. Further optimization of the isomerization step will be crucial for the efficient production of the final target compound.
Application Notes and Protocols for the N-Debenzylation of 1-Benzyl-1-azaspiro[4.4]non-6-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-benzyl group is a widely utilized protecting group for secondary amines in organic synthesis due to its general stability and ease of introduction. However, its efficient and selective removal is a critical step in the final stages of synthesizing target molecules, particularly in the development of pharmaceuticals and other bioactive compounds. This document provides detailed experimental procedures for the N-debenzylation of 1-Benzyl-1-azaspiro[4.4]non-6-ene to yield the corresponding secondary amine, 1-azaspiro[4.4]non-6-ene. The protocols described herein are based on established methods for N-debenzylation, primarily catalytic hydrogenation and transfer hydrogenation, which are known for their high efficiency and clean reaction profiles. It is important to note that while these are robust methods, optimization may be required for this specific substrate to achieve maximum yield and purity, particularly concerning the potential for concurrent reduction of the alkene functionality.
Key Debenzylation Strategies
Several methods are available for the cleavage of N-benzyl groups, including:
-
Catalytic Hydrogenolysis: This is the most common and often preferred method, employing a catalyst such as Palladium on carbon (Pd/C) or Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst) in the presence of hydrogen gas. It is considered a green and sustainable method due to the ease of catalyst removal.
-
Catalytic Transfer Hydrogenation: This method offers a safer alternative to using hydrogen gas by employing a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst. These reactions are often rapid and proceed under neutral conditions.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation.
-
Lewis Acid or Brønsted Acid Mediated Deprotection: Strong acids can also effect the removal of the N-benzyl group.
This document will focus on providing detailed protocols for the two most common and generally applicable methods: Catalytic Hydrogenation and Catalytic Transfer Hydrogenation .
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N-debenzylation of benzylamines based on literature precedents. The data for the specific substrate, this compound, would need to be determined experimentally.
| Method | Catalyst (mol%) | Hydrogen Source/Donor | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes
Troubleshooting & Optimization
optimization of reaction conditions for 1-Benzyl-1-azaspiro[4.4]non-6-ene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the optimization of reaction conditions for the synthesis of 1-Benzyl-1-azaspiro[4.4]non-6-ene. The primary proposed synthetic route is a domino radical bicyclization of a suitable O-benzyl oxime ether precursor.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing the 1-azaspiro[4.4]nonane skeleton?
A1: A common and effective method is the domino radical bicyclization of O-benzyl oxime ethers. This process involves the formation and capture of alkoxyaminyl radicals to construct the spirocyclic system.[1][2][3][4] Alternative methods include nitroso-ene cyclization and other intramolecular cyclization strategies.[2][5]
Q2: Why is the domino radical bicyclization a suitable method for this synthesis?
A2: This method allows for the construction of the complex 1-azaspiro[4.4]nonane skeleton in a single step from a readily accessible linear precursor.[1][2][3][4] It has been successfully applied to synthesize derivatives with various substituents, indicating its potential adaptability for the target molecule.[1]
Q3: What are the key starting materials for the proposed synthesis of this compound via radical cyclization?
A3: The key starting material is a precursor O-benzyl oxime ether. For the synthesis of this compound, a plausible precursor would be derived from a ketone containing a benzyl group and a cyclopentenyl moiety.
Q4: What are the typical yields for the synthesis of 1-azaspiro[4.4]nonane derivatives using this method?
A4: The yields for domino radical bicyclization to form 1-azaspiro[4.4]nonane derivatives can range from 11% to 67%, often resulting in a mixture of diastereomers.[1][2][3][4]
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved using flash column chromatography on silica gel. The eluent system will depend on the polarity of the specific product and byproducts, but mixtures of ethyl acetate and hexanes are commonly used.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature (if using AIBN). - Use a more reactive radical initiator like triethylborane (Et3B), which may allow for lower reaction temperatures and shorter times.[1] |
| Decomposition of starting material or product. | - If using a thermally sensitive substrate, consider a lower temperature initiator like Et3B. - Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. | |
| Incorrect stoichiometry of reagents. | - Verify the molar ratios of the radical initiator (e.g., AIBN) and the radical mediator (e.g., Bu3SnH) relative to the oxime ether substrate. | |
| Formation of Monocyclized Product | The intermediate alkoxyaminyl radical is not being effectively captured by the second cyclization partner. | - This can occur if the alkenyl moiety is sterically hindered or electronically unfavorable for radical addition.[1][3][4][5] - Consider modifying the substrate to include electron-withdrawing groups on the alkenyl moiety to facilitate radical capture.[1][3][4][5] |
| Formation of Multiple Diastereomers | The cyclization is not highly stereoselective. | - The domino radical bicyclization often produces a mixture of diastereomers, with a preference for the trans configuration.[1][2][3][4] - Using triethylborane (Et3B) as the initiator at room temperature has been shown to improve diastereoselectivity compared to AIBN at reflux.[1] - Careful purification by flash column chromatography may be required to separate the diastereomers. |
| Difficulty in Product Purification | The product has a similar polarity to the starting material or byproducts (e.g., tin residues). | - Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent can improve separation. - To remove tin byproducts, a workup procedure involving potassium fluoride (KF) solution can be employed to precipitate the tin salts. |
Experimental Protocols
Proposed Synthesis of this compound via Domino Radical Bicyclization
This is a proposed protocol adapted from the synthesis of similar 1-azaspiro[4.4]nonane derivatives.[1]
Step 1: Synthesis of the O-Benzyl Oxime Ether Precursor
-
To a solution of the appropriate ketone precursor (1.0 eq) in anhydrous methanol or chloroform, add O-benzylhydroxylamine hydrochloride (1.3 eq) and pyridine (2.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired O-benzyl oxime ether.
Step 2: Domino Radical Bicyclization
Method A: AIBN Initiated
-
Dissolve the O-benzyl oxime ether (1.0 eq) in degassed cyclohexane.
-
Add tributyltin hydride (Bu3SnH) (1.2 eq) and 2,2'-azobisisobutyronitrile (AIBN) (0.25 eq).
-
Reflux the reaction mixture under an inert atmosphere for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Method B: Triethylborane (Et3B) Initiated
-
Dissolve the O-benzyl oxime ether (1.0 eq) and tributyltin hydride (Bu3SnH) (1.5 eq) in degassed cyclohexane.
-
At room temperature, add triethylborane (Et3B) (1.0 M in hexanes, 1.5 eq) dropwise while bubbling air through the solution for 15 minutes.
-
Stir the reaction at room temperature for 3-5 hours under an inert atmosphere.
-
Quench the reaction by opening the flask to the air.
-
Concentrate the mixture under reduced pressure and purify by flash column chromatography.
Data Presentation
Table 1: Comparison of Radical Initiators for Azaspirocycle Synthesis
| Initiator | Temperature | Typical Reaction Time | Diastereoselectivity | Reference |
| AIBN | Reflux (e.g., 80 °C in cyclohexane) | 6 - 8 hours | Moderate, favors trans | [1] |
| Et3B | Room Temperature | 3 - 5 hours | Improved, favors trans | [1] |
Visualizations
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the HPLC and GC-MS Analysis of 1-Benzyl-1-azaspiro[4.4]non-6-ene and Related Azaspirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The robust analytical characterization of novel chemical entities is a cornerstone of modern drug discovery and development. For nitrogen-containing heterocyclic compounds such as 1-Benzyl-1-azaspiro[4.4]non-6-ene, a synthetic intermediate with potential applications in medicinal chemistry, selecting the appropriate analytical technique is critical for ensuring purity, stability, and accurate quantification. This guide provides a comparative overview of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound and structurally related azaspirocycles.
While specific experimental data for this compound is not widely published, this comparison is based on established principles and data from the analysis of analogous compounds, providing a foundational guide for methodology development.
Comparative Performance: HPLC vs. GC-MS
Both HPLC and GC-MS offer unique advantages for the analysis of azaspiro compounds. The choice between them often depends on the analyte's specific properties—such as volatility and thermal stability—and the analytical objective, whether it be purity determination, quantification, or structural elucidation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile, polar, and thermally labile compounds. | Best suited for volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Detection | Commonly uses UV-Vis, PDA, or fluorescence detectors. Mass spectrometry (LC-MS) provides structural information. | Mass spectrometry provides detailed structural information and fragmentation patterns for identification. |
| Sensitivity | Varies with detector; can range from ppm to ppb levels. | Generally offers high sensitivity, often in the ppb to ppt range, especially with selected ion monitoring (SIM). |
| Resolution | Excellent for separating complex mixtures, including isomers, with a wide variety of column chemistries. | High-resolution separation, particularly with capillary columns, for volatile compounds. |
| Sample Prep | Typically involves dissolution in a suitable solvent and filtration. | May require derivatization to increase volatility and thermal stability, adding complexity to the workflow. |
Experimental Protocols
Below are representative, generalized protocols for the HPLC and GC-MS analysis of a compound like this compound. These should be optimized for specific instrumentation and analytical goals.
High-Performance Liquid Chromatography (HPLC) Protocol
A standard HPLC workflow for a non-polar, nitrogen-containing compound would likely involve a reversed-phase method.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is common. For example, starting with 30% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the compound's chromophore (e.g., 254 nm for the benzyl group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Given its molecular weight and structure, this compound is expected to be sufficiently volatile and thermally stable for GC-MS analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for HPLC and GC-MS analysis.
Caption: A typical experimental workflow for HPLC analysis.
Caption: A standard workflow for GC-MS analysis.
Logical Framework for Method Selection
The decision to use HPLC or GC-MS can be guided by a logical assessment of the analytical requirements.
Safety Operating Guide
Navigating the Safe Disposal of 1-Benzyl-1-azaspiro[4.4]non-6-ene: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 1-Benzyl-1-azaspiro[4.4]non-6-ene with appropriate personal protective equipment (PPE). Based on data for analogous compounds, this substance should be treated as toxic if swallowed and as a potential skin and eye irritant.[1]
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., Viton®, butyl-rubber) are recommended.
-
Eye Protection: Safety glasses or goggles approved under government standards such as NIOSH (US) or EN 166 (EU) should be worn.[2]
-
Lab Coat: A standard laboratory coat is required to prevent skin contact. For enhanced protection, flame-retardant and antistatic protective clothing may be appropriate.
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, a respirator with an appropriate filter (e.g., type ABEK) is necessary.
In the event of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[2] Contaminated clothing should be removed and washed before reuse.[1][2]
Quantitative Data for a Structurally Similar Compound
To provide a reference for physical properties, the following data is for N-Benzyl-4-piperidone, a related compound.
| Property | Value | Source |
| Physical State | Liquid | [2] |
| Appearance | Light yellow | [2] |
| Boiling Point | 133 - 135 °C @ 7 mmHg | [2] |
| Flash Point | 71 °C / 159.8 °F | [2] |
| Specific Gravity | 1.060 | [2] |
| pH | 9.4 (saturated solution) | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. The primary directive is to dispose of the contents and container at an approved waste disposal plant.[2]
Methodology:
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
The waste container should be kept tightly closed and stored in a cool, dry, and well-ventilated area.[1]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Preparing for Disposal:
-
Accurately label the waste container with the full chemical name ("this compound"), the approximate quantity, and any relevant hazard warnings (e.g., "Toxic").
-
Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the completed waste forms and any available safety data to the disposal personnel.
-
Emergency Spill Procedures:
In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material and place it into a sealed container for disposal as hazardous waste. Do not allow the product to enter drains or waterways.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
